5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Overview
Description
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a fluorinated heterocyclic compound known for its unique chemical properties. The presence of trifluoromethyl groups enhances its electron-withdrawing capabilities, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the reaction of 2-amino-4-imino-2-perfluoropentene with ethylenediamine. This reaction is accompanied by intramolecular nucleophilic substitution of the α-fluorine atom, leading to the formation of the desired diazepine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the diazepine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the electron-withdrawing nature of the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the diazepine, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Its stability and reactivity make it useful in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with various molecular targets. The electron-withdrawing trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,9-bis(trifluoromethyl)-3,4,6,7-tetrahydro-2H-pyrazino[1,2-a]pyrazine: Another fluorinated heterocyclic compound with similar structural features.
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol: A compound with comparable trifluoromethyl groups and heterocyclic structure.
Uniqueness
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine stands out due to its specific diazepine ring structure combined with the electron-withdrawing trifluoromethyl groups. This combination imparts unique chemical properties, making it highly valuable in various research and industrial applications.
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6N2/c8-6(9,10)4-3-5(7(11,12)13)15-2-1-14-4/h3,14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGXJAHEBLONMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565137 | |
Record name | 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28598-72-3 | |
Record name | 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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